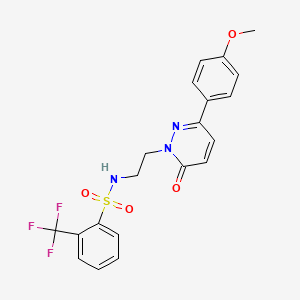
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18F3N3O4S and its molecular weight is 453.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure comprises a pyridazine core substituted with a methoxyphenyl group and a trifluoromethyl benzenesulfonamide moiety. The molecular formula is C19H20F3N3O2S, with a molecular weight of approximately 413.44 g/mol. Its structural complexity suggests diverse interactions with biological targets.
| Feature | Details |
|---|---|
| Molecular Formula | C19H20F3N3O2S |
| Molecular Weight | 413.44 g/mol |
| Key Functional Groups | Methoxy, Trifluoromethyl, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways, leading to altered physiological responses.
Anticancer Properties
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyridazine have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research suggests that the sulfonamide moiety can impart anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases. The trifluoromethyl group may enhance lipophilicity, improving bioavailability and efficacy.
Case Studies and Research Findings
- In Vitro Studies : A study exploring the cytotoxic effects of related pyridazine derivatives demonstrated significant inhibition of cancer cell lines, suggesting that this compound might share similar properties.
- Mechanistic Insights : Research utilizing structure-based virtual screening has identified binding affinities for targets such as phytoene desaturase (PDS), indicating potential applications in herbicide development as well as pharmacological uses in human medicine.
- Comparative Analysis : When compared to other compounds like N-benzyl-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, the unique combination of functional groups in our compound contributes to distinct biological activities and therapeutic potential.
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-30-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-12-24-31(28,29)18-5-3-2-4-16(18)20(21,22)23/h2-11,24H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJARSHVMLYXZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













